molecular formula C5H7NO2S B12916494 5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one CAS No. 114590-40-8

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one

Cat. No.: B12916494
CAS No.: 114590-40-8
M. Wt: 145.18 g/mol
InChI Key: QOJOUQQRMZBSPL-UHFFFAOYSA-N
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Description

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is a heterocyclic compound featuring a five-membered oxazolidinone ring with an ethenyl (C=CH2) substituent at position 5 and a sulfanyl (SH) group at position 2. The oxazolidinone core is a well-studied scaffold in medicinal and synthetic chemistry due to its versatility in asymmetric synthesis and bioactive applications.

Properties

CAS No.

114590-40-8

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

5-ethenyl-2-sulfanyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C5H7NO2S/c1-2-3-4(7)6-5(9)8-3/h2-3,5,9H,1H2,(H,6,7)

InChI Key

QOJOUQQRMZBSPL-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(=O)NC(O1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-vinyloxazolidin-4-one typically involves the reaction of a suitable oxazolidinone precursor with a mercapto reagent. One common method is the stereoselective synthesis using vinyl Grignard reagents. For example, the addition of vinyl Grignard to an N-tosyl version of Garner’s aldehyde has been reported to yield the desired compound with high stereoselectivity .

Industrial Production Methods: While specific industrial production methods for 2-Mercapto-5-vinyloxazolidin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-vinyloxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and other electrophiles can react with the mercapto group under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Ethyl-substituted oxazolidinones.

    Substitution: Alkylthio-substituted oxazolidinones.

Scientific Research Applications

Chemical Properties and Structure

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is characterized by its oxazolidinone ring structure, which includes a sulfur atom and an ethenyl group. Its molecular formula is C5H7NO2SC_5H_7NO_2S . The presence of the sulfur atom contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the oxazolidinone framework can enhance antibacterial potency .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundStaphylococcus aureus23
Similar DerivativeEscherichia coli24
Another OxazolidinoneBacillus subtilis20

Antiviral Activity

Preliminary studies have suggested that compounds containing the oxazolidinone moiety may possess antiviral properties. Research focusing on similar structures has demonstrated efficacy against viruses such as HIV, indicating potential for further exploration in antiviral drug development .

Asymmetric Synthesis

The unique structure of this compound allows it to serve as a chiral auxiliary in asymmetric synthesis. Its application in synthesizing alpha-amino acids and other biologically active compounds has been documented, showcasing its utility in pharmaceutical chemistry .

Table 2: Synthetic Applications of Oxazolidinones

ApplicationDescriptionReference
Chiral AuxiliaryFacilitates asymmetric synthesis of amino acids
Building Block for Drug SynthesisUsed in the synthesis of complex pharmaceutical agents

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that modifications to the sulfur-containing oxazolidinone structure significantly enhanced antibacterial activity compared to standard antibiotics like amoxicillin .

Case Study 2: Drug Development

In another research effort, this compound was evaluated for its potential as a lead compound in drug development targeting bacterial infections. The study highlighted the compound's ability to inhibit peptide deformylase, an enzyme crucial for bacterial survival .

Mechanism of Action

The mechanism of action of 2-Mercapto-5-vinyloxazolidin-4-one largely depends on its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites in proteins, potentially inhibiting enzyme activity. The vinyl group can participate in addition reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of 5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one with related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Structural Features Evidence Source
This compound Ethenyl (C5), sulfanyl (S2) C₅H₅NO₂S Reactive ethenyl, thiol-like sulfanyl -
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one Amino (N3), dimethyl (C5), sulfanylidene (S2) C₅H₈N₂O₂S Steric hindrance from dimethyl, hydrogen bonding via amino
Bridged 2-thioxooxazolidin-4-one dimer Ethane-bridged dimer, thioxo (S2) C₈H₈N₂O₄S₂ Intermolecular C–H⋯O bonds, dipole interactions
4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one Benzyl (C4), fluorinated alkyl (C5) C₁₈H₁₄F₁₃NO₂ Hydrophobic fluorinated chain, chiral center
Indolmycin (PA-155A) Indole-ethyl (C5), methylimino (N2) C₁₄H₁₅N₃O₂ Antimicrobial activity, complex stereochemistry

Physicochemical Properties

  • Reactivity: The ethenyl group in the target compound may enable cycloaddition or polymerization, unlike dimethyl or phenyl-substituted analogs (e.g., 3-Amino-5,5-dimethyl derivative), which are sterically hindered . Sulfanyl (SH) vs. Thioxo (S=O): The sulfanyl group in the target compound can act as a nucleophile or form disulfides, whereas thioxo groups (e.g., in the bridged dimer) participate in dipole-dipole interactions and hydrogen bonding, influencing crystallinity .
  • Solubility and Stability: Fluorinated derivatives (e.g., 4-Benzyl-5-(tridecafluorooctyl)) exhibit enhanced lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects . Amino-substituted oxazolidinones (e.g., 3-Amino-5,5-dimethyl) may have higher aqueous solubility due to hydrogen bonding via the amino group .

Biological Activity

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxic properties, and relevant research findings.

Chemical Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 114590-40-8
  • Molecular Formula: C6H9NOS
  • Molecular Weight: 155.21 g/mol

The structure features a five-membered oxazolidinone ring with a sulfur atom and an ethenyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation: The compound could interact with cellular receptors, altering signaling pathways that regulate various physiological processes.
  • Cytotoxicity: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Cytotoxic Properties

Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.5Inhibition of cell cycle progression
SK-MEL-2 (Melanoma)10.0Disruption of mitochondrial function

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a crucial characteristic for potential anticancer agents.

Case Studies

Several studies have investigated the biological activity of related oxazolidinone derivatives, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity:
    • A study reported that derivatives of oxazolidinones showed significant anticancer properties against various cell lines. The mechanism was linked to their ability to induce apoptosis and inhibit tumor growth through modulation of key signaling pathways .
  • Research on Antimicrobial Properties:
    • Another study explored the antimicrobial effects of oxazolidinone derivatives against bacterial strains. The compounds demonstrated promising activity against Gram-positive bacteria, suggesting a potential role in antibiotic development .
  • Pharmacological Applications:
    • Research indicated that oxazolidinone derivatives could serve as scaffolds for developing new drugs targeting specific diseases, including cancer and bacterial infections .

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